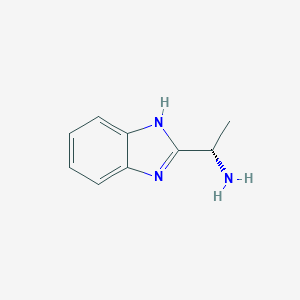
2-Acetyloxepan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyloxepan-3-one is a cyclic organic compound with a molecular formula of C8H12O2. It is also known as 3-Oxepanone, 2-acetyl- or 2-Acetyl-3-oxepanone. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Acetyloxepan-3-one is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This is achieved by the interaction between the acetyl group of 2-Acetyloxepan-3-one and the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
2-Acetyloxepan-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, it has been found to have low toxicity towards human cells, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acetyloxepan-3-one in lab experiments is its high yield and purity. Moreover, the compound is relatively easy to synthesize and can be obtained from commercially available starting materials. However, one of the limitations of using 2-Acetyloxepan-3-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Acetyloxepan-3-one. One of the possible directions is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Moreover, the synthesis of new derivatives of 2-Acetyloxepan-3-one with improved properties and activities can also be a promising direction for future research.
Conclusion:
In conclusion, 2-Acetyloxepan-3-one is a cyclic organic compound with a wide range of potential applications in scientific research. It can be synthesized through various methods and has been found to exhibit antibacterial and antifungal activities. Moreover, it has low toxicity towards human cells, making it a promising candidate for the development of new drugs. Further research on the compound can lead to the development of new drugs and the synthesis of new derivatives with improved properties and activities.
Méthodes De Synthèse
2-Acetyloxepan-3-one can be synthesized through various methods. One of the most common methods is the reaction of 3-hydroxyhexan-2-one with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-chlorohexan-2-one with sodium acetate in acetic acid. The yield of 2-Acetyloxepan-3-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Applications De Recherche Scientifique
2-Acetyloxepan-3-one has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, such as lactones and esters. It can also be used as a chiral auxiliary in asymmetric synthesis. Moreover, 2-Acetyloxepan-3-one has been found to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
128372-38-3 |
|---|---|
Nom du produit |
2-Acetyloxepan-3-one |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-acetyloxepan-3-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-7(10)4-2-3-5-11-8/h8H,2-5H2,1H3 |
Clé InChI |
MNLLWAQVTJZADK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)CCCCO1 |
SMILES canonique |
CC(=O)C1C(=O)CCCCO1 |
Synonymes |
3-Oxepanone, 2-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



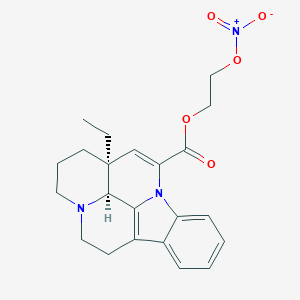
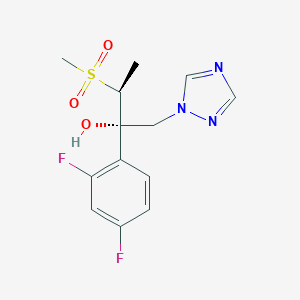
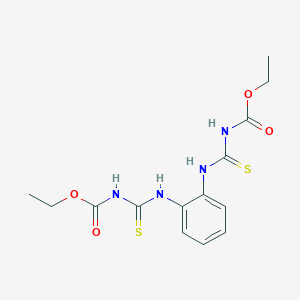
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
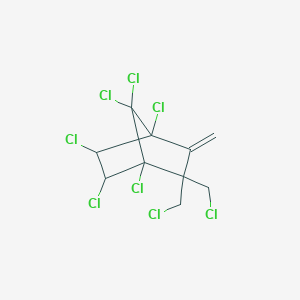
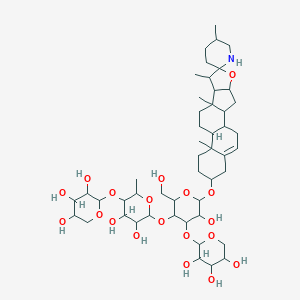

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
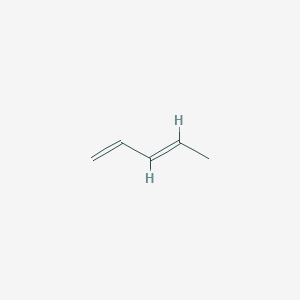
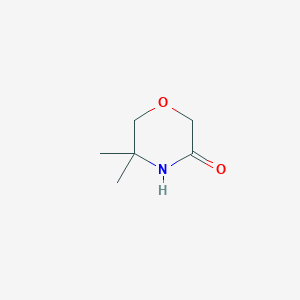
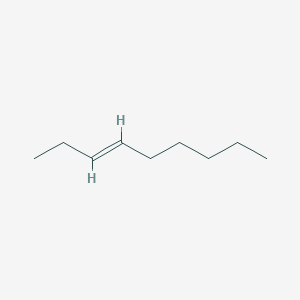
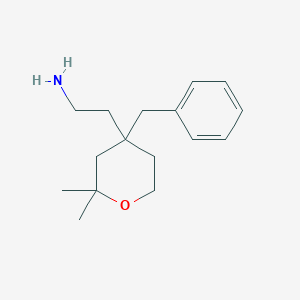
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
